1-(2-Chloronaphthalen-1-yl)ethanol
Overview
Description
1-(2-Chloronaphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H11ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an ethanol group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloronaphthalen-1-yl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloronaphthalene with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process may also include purification steps such as distillation or crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloronaphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-chloronaphthalen-1-yl)ethanone.
Reduction: Reduction reactions can convert the compound into 1-(2-chloronaphthalen-1-yl)ethane.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(2-Chloronaphthalen-1-yl)ethanone
Reduction: 1-(2-Chloronaphthalen-1-yl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Chloronaphthalen-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloronaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Chloronaphthalen-1-yl)ethanol can be compared with other similar compounds, such as:
1-(2-Bromonaphthalen-1-yl)ethanol: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluoronaphthalen-1-yl)ethanol: Similar structure but with a fluorine atom instead of chlorine.
1-(2-Iodonaphthalen-1-yl)ethanol: Similar structure but with an iodine atom instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which can differ from its bromine, fluorine, and iodine analogs due to the different halogen atoms.
Properties
IUPAC Name |
1-(2-chloronaphthalen-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMUFIBFLOCDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC2=CC=CC=C21)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282477, DTXSID00979424 | |
Record name | 1-(2-chloronaphthalen-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chloronaphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-34-1, 63310-02-1 | |
Record name | 5471-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloronaphthalen-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chloronaphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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